4-(Piperazin-1-yl)benzene-1,2-diamine 4-(Piperazin-1-yl)benzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 96103-60-5
VCID: VC8390280
InChI: InChI=1S/C10H16N4/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6,11-12H2
SMILES: C1CN(CCN1)C2=CC(=C(C=C2)N)N
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol

4-(Piperazin-1-yl)benzene-1,2-diamine

CAS No.: 96103-60-5

Cat. No.: VC8390280

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperazin-1-yl)benzene-1,2-diamine - 96103-60-5

Specification

CAS No. 96103-60-5
Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
IUPAC Name 4-piperazin-1-ylbenzene-1,2-diamine
Standard InChI InChI=1S/C10H16N4/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6,11-12H2
Standard InChI Key DPDKULAHILMOIS-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC(=C(C=C2)N)N
Canonical SMILES C1CN(CCN1)C2=CC(=C(C=C2)N)N

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure consists of a benzene ring with three substituents:

  • 1,2-Diamine groups: These confer hydrophilicity and enable participation in hydrogen bonding and coordination chemistry.

  • 4-Piperazinyl group: The piperazine ring introduces conformational flexibility and basicity, enhancing interaction with biological targets .

The IUPAC name, 4-(piperazin-1-yl)benzene-1,2-diamine, reflects this substitution pattern. Computational descriptors, such as the SMILES notation Nc1c(N)ccc(c1)N2CCNCC2, provide a standardized representation of its topology.

Physicochemical Properties

  • Molecular Weight: 192.26 g/mol.

  • Solubility: High solubility in polar solvents (e.g., DMSO, DMF) due to amine and piperazine groups.

  • Basicity: The piperazine ring (pKa ~9.5) and aromatic amines (pKa ~4–5) contribute to pH-dependent behavior .

Synthesis and Optimization Strategies

Nucleophilic Substitution Reactions

The most common synthesis route involves reacting 4-chloro-1,2-diaminobenzene with piperazine under alkaline conditions:

C6H5ClN2+C4H10N2NaOH, DMFC10H16N4+HCl\text{C}_6\text{H}_5\text{ClN}_2 + \text{C}_4\text{H}_{10}\text{N}_2 \xrightarrow{\text{NaOH, DMF}} \text{C}_{10}\text{H}_{16}\text{N}_4 + \text{HCl}

Key conditions include:

  • Temperature: 80–120°C.

  • Solvents: DMF or DMSO to enhance nucleophilicity .

  • Catalysts: None required, though microwave irradiation reduces reaction time from hours to minutes .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the reaction. For example, 5-fluoro-2-nitro-4-(4-phenylpiperazin-1-yl)aniline was reduced to 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine using hydrazine hydrate and Pd/C under microwaves . This method achieves yields >85% in 20 minutes, compared to 6–8 hours conventionally .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The 1,2-diamine group reacts with KMnO4\text{KMnO}_4 to form quinoxaline derivatives, useful in heterocyclic chemistry.

  • Reduction: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) saturates the benzene ring, altering electronic properties.

Coordination Chemistry

The compound acts as a polydentate ligand, binding metal ions via amine and piperazine nitrogens. For instance, it forms stable complexes with Cu2+\text{Cu}^{2+} and Zn2+\text{Zn}^{2+}, which exhibit antimicrobial activity .

Biological Activities and Mechanisms

Antimicrobial Properties

Piperazine derivatives demonstrate broad-spectrum activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The 1,2-diamine moiety disrupts cell membrane integrity, while the piperazine group enhances bioavailability .

Neuropharmacological Effects

Structural analogs modulate dopamine and serotonin receptors, suggesting potential in treating neurological disorders . For example, 2-aryl-5-fluoro-(4-phenylpiperazin-1-yl)-1H-benzimidazoles exhibit opioid receptor affinity .

Applications in Drug Development

Antibacterial Agents

Derivatives like 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine (PubChem CID: 10656760) are precursors to fluoroquinolone antibiotics, which inhibit DNA gyrase .

Anticancer Therapeutics

SOS1 agonists derived from this scaffold enhance RAS activation, offering a paradoxical strategy to exhaust hyperactive RAS signaling in tumors .

CNS-Targeted Drugs

Piperazine’s ability to cross the blood-brain barrier facilitates the design of neuroactive compounds, including antipsychotics and antidepressants .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator